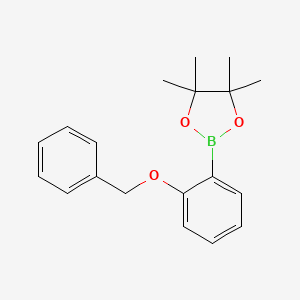

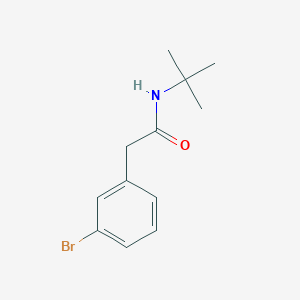

2-(3-bromophenyl)-N-tert-butylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

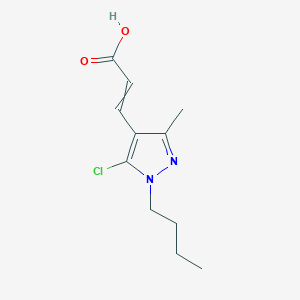

2-(3-bromophenyl)-N-tert-butylacetamide is a chemical compound that is part of a broader class of organic compounds known as acetamides. These compounds are characterized by an acetyl group (derived from acetic acid) attached to a nitrogen atom. Although the specific compound 2-(3-bromophenyl)-N-tert-butylacetamide is not directly discussed in the provided papers, the related chemistry and synthesis methods can give insights into its properties and potential synthesis pathways.

Synthesis Analysis

The synthesis of related bromoacetamide derivatives is described in the first paper, where 1-bromo-2-amino-3-butene derivatives are synthesized from homoallylic trichloroacetimidates through a domino bromo-cyclization and elimination pathway . This method involves heating the substrates with N-bromoacetamide in DMF, which could potentially be adapted for the synthesis of 2-(3-bromophenyl)-N-tert-butylacetamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically confirmed using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry, as demonstrated in the third paper . These techniques would be essential in analyzing the structure of 2-(3-bromophenyl)-N-tert-butylacetamide, ensuring the correct synthesis and identification of the compound.

Chemical Reactions Analysis

The reactivity of bromoacetamide derivatives can be inferred from the second paper, where tert-butyl 2-(trifluoroacetylamino) carboxylates are chemoselectively hydrolyzed to tert-butyl 2-amino carboxylates . This indicates that bromoacetamide compounds can undergo selective reactions under certain conditions, which could be relevant for further functionalization of 2-(3-bromophenyl)-N-tert-butylacetamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-bromophenyl)-N-tert-butylacetamide would likely include moderate stability and reactivity due to the presence of the bromo and acetamide functional groups. The compound's solubility, melting point, and other physical properties would need to be determined experimentally. The papers provided do not directly discuss these properties for the specific compound , but general trends in acetamide chemistry suggest that it would have typical properties for a brominated aromatic acetamide .

Aplicaciones Científicas De Investigación

-

2-(3-Bromophenyl)imidazo[2,1-b]oxazole

- Application : This compound is synthesized via a microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide .

- Method : The reaction is carried out in the presence of potassium carbonate as a base and dimethylformamide as a solvent .

- Results : The formation of this compound was explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .

-

2-(3-Bromobenzylidene)malononitrile

- Application : This compound is used as a building block in the synthesis of more complex organic molecules.

- Method : Its reactive cyano groups can participate in various reactions, such as Knoevenagel condensation and Michael addition, allowing for the formation of new carbon-carbon bonds.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-bromophenyl)-N-tert-butylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-12(2,3)14-11(15)8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYMAMMCRGZMPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CC1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393632 |

Source

|

| Record name | 2-(3-bromophenyl)-N-tert-butylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-bromophenyl)-N-tert-butylacetamide | |

CAS RN |

883801-90-9 |

Source

|

| Record name | 2-(3-bromophenyl)-N-tert-butylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-2-cyano-N-methyl-3-[4-(2-pyridinyl)piperazino]-2-propenethioamide](/img/structure/B1273448.png)

![2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1273462.png)